molecular formula C7H6BrF5N2O B2895131 4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856026-08-8

4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No. B2895131
CAS RN: 1856026-08-8
M. Wt: 309.034
InChI Key: ZRYIKCRJHVBDSC-UHFFFAOYSA-N
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Description

The compound 4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic chemical compound that has shown great potential in scientific research applications. This compound is commonly referred to as BDFMP or BAY 38-7271 and is used in various fields of research due to its unique properties.

Mechanism Of Action

BDFMP acts as a positive allosteric modulator of GABA(A) receptors, which results in the enhancement of the inhibitory effects of GABA on neuronal activity. This mechanism of action has been shown to be effective in the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia.
Biochemical and Physiological Effects:
BDFMP has been shown to have various biochemical and physiological effects. It has been shown to increase the binding affinity of GABA to GABA(A) receptors, resulting in the enhancement of the inhibitory effects of GABA. BDFMP has also been shown to increase the amplitude and duration of GABA-mediated currents in neurons. These effects have been shown to be dose-dependent, with higher doses resulting in more pronounced effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BDFMP in lab experiments is its high potency and selectivity for GABA(A) receptors. This makes it an ideal tool compound for the study of GABA(A) receptors and their role in various neurological disorders. However, one of the limitations of using BDFMP is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of BDFMP. One direction is the development of more potent and selective compounds that target GABA(A) receptors. Another direction is the study of the long-term effects of BDFMP on neuronal activity and the potential for neurotoxicity. Additionally, the use of BDFMP in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Conclusion:
In conclusion, BDFMP is a synthetic chemical compound that has shown great potential in scientific research applications. Its unique properties make it an ideal tool compound for the study of GABA(A) receptors and their role in various neurological disorders. The future directions for the study of BDFMP are numerous, and further investigation into its potential therapeutic applications is warranted.

Synthesis Methods

The synthesis of BDFMP involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with difluoromethyl-2,2,2-trifluoroethyl carbonate in the presence of a base. This reaction results in the formation of BDFMP, which is then purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

BDFMP has been used in various fields of scientific research, including medicinal chemistry, neuroscience, and oncology. It has shown potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. BDFMP has also been used as a tool compound in the study of GABA(A) receptors, which are involved in the regulation of neurotransmitter release.

properties

IUPAC Name

4-bromo-1-(difluoromethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF5N2O/c8-4-1-15(6(9)10)14-5(4)2-16-3-7(11,12)13/h1,6H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYIKCRJHVBDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)COCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

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